molecular formula C6H8N4O2 B13059167 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Cat. No.: B13059167
M. Wt: 168.15 g/mol
InChI Key: QWXFPLBBJNQTGX-UHFFFAOYSA-N
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Description

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one is a compound that features a triazole ring attached to an oxolanone structure

Preparation Methods

The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation. This reaction proceeds via the formation of N-guanidinosuccinimide, which then reacts with various amines to form the desired product . The reaction conditions typically involve microwave irradiation to enhance the reaction rate and yield.

Chemical Reactions Analysis

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be compared to other similar compounds, such as:

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)oxolan-2-one

InChI

InChI=1S/C6H8N4O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2,(H2,7,9)

InChI Key

QWXFPLBBJNQTGX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N2C=NC(=N2)N

Origin of Product

United States

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